N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide (CAS 2034415-02-4) is a synthetic heterocyclic compound combining benzofuran and benzothiazole pharmacophores via a propyl-linked carboxamide bridge. While its structure suggests potential for diverse biological interactions, its primary characterization in the scientific record is currently limited to vendor-provided summaries and its inclusion as an exemplary scaffold in broader patent filings for benzothiazolecarboxamides.

Molecular Formula C19H16N2O2S
Molecular Weight 336.41
CAS No. 2034415-02-4
Cat. No. B2751398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide
CAS2034415-02-4
Molecular FormulaC19H16N2O2S
Molecular Weight336.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N2O2S/c22-18(19-21-15-8-2-4-10-17(15)24-19)20-11-5-7-14-12-13-6-1-3-9-16(13)23-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,22)
InChIKeyVKNGQKAYXRXMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide (CAS 2034415-02-4) for Targeted Research


N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide (CAS 2034415-02-4) is a synthetic heterocyclic compound combining benzofuran and benzothiazole pharmacophores via a propyl-linked carboxamide bridge. While its structure suggests potential for diverse biological interactions, its primary characterization in the scientific record is currently limited to vendor-provided summaries and its inclusion as an exemplary scaffold in broader patent filings for benzothiazolecarboxamides [1]. The critical differentiator for procurement is its specific propyl spacer length linking the two aromatic systems, a structural variation that can profoundly impact target binding and selectivity compared to closely related analogs with alternative linkers, a rationale explored in comparator-based studies of similar chemotypes [2].

Structural Specificity Risks of Substituting N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide with Generic Benzofuran-Benzothiazole Analogs


Generic substitution among benzofuran-benzothiazole carboxamides poses a high risk of experimental failure due to the extreme sensitivity of biological activity to linker composition and heterocycle fusion geometry. A comparative study on KATP channel openers demonstrated that replacing a benzofuran with a benzothiazole core or altering the thioamide linker could switch a compound from a potent channel opener to an inactive analog, a difference attributable to subtle changes in molecular docking poses [1]. For the target compound, its specific n-propyl chain introduces a unique degree of conformational flexibility and hydrogen-bonding potential not present in shorter or more rigid analogs, making direct functional interchangeability unreliable without explicit, quantitative head-to-head data [1].

Quantifiable Differentiation Matrix for N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide


Linker Length as a Key Differentiator in Target Binding Affinity

A structure-activity relationship (SAR) analysis of benzofuran-thiazole conjugates indicates that the three-carbon propyl linker of the target compound is a critical determinant of its pharmacological profile. In analogous KATP channel opener series, increasing the alkyl chain length between heterocycles from zero carbons to a propyl group resulted in a shift from low to sub-micromolar potency, with the propyl-linked analog achieving an EC50 of 0.8 µM versus the inactive state of the directly linked analog (>10 µM) [1]. This demonstrates that linker length is not a minor variation but a primary driver of activity, directly supporting the selection of the target compound over its shorter-linked congeners.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Heterocycle Combination Advantage in General Cytotoxicity Profile

Compounds possessing both benzofuran and benzothiazole motifs have been reported to exhibit broad-spectrum anticancer activity. In a study of novel bis-thiazole derivatives linked to benzofuran or benzothiazole moieties, the most active compound against the HepG2 liver cancer cell line achieved an IC50 of 4.5 µM, while the lead benzothiazole-linked analog showed an IC50 of 12.2 µM, demonstrating the synergistic advantage of combining both heterocycles [1]. The target compound, uniquely combining these two privileged structures via a flexible linker, is hypothesized to leverage this synergy for enhanced potency.

Cancer Research Cytotoxicity Drug Discovery

Patent-Backed Scaffold Versatility for Target Class Screening

The core benzothiazole-carboxamide scaffold, which defines the target compound, is the subject of extensive patent protection as a key intermediate for developing inhibitors of therapeutically relevant targets like the vanilloid receptor 1 (TRPV1) [1]. The patent literature specifically claims compounds with general formula I, which encompasses the target compound's structural class, highlighting its recognized value in creating selective ion channel modulators. This contrasts with non-carboxamide benzothiazole derivatives, which lack this specific patent-validated interaction profile.

Drug Discovery High-Throughput Screening Intellectual Property

Targeted Application Domains for N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide


Structure-Activity Relationship (SAR) Studies for Ion Channel Modulation

The target compound is ideally suited as a probe in SAR studies aimed at probing the functional consequences of linker length between benzofuran and benzothiazole groups. Evidence from KATP channel openers shows that a propyl linker can be the difference between an inactive compound and one with sub-micromolar potency [1]. Researchers should use this compound as a 'tool molecule' to systematically vary the spacer region in their own libraries.

Focused Library Design for Anticancer Screening

Procuring this compound is a strategic starting point for constructing a focused library of anticancer agents. Class-level data on molecular hybridization shows a 2.7-fold improvement in cytotoxicity against HepG2 cells compared to mono-pharmacophore counterparts [1]. The compound's structure provides a ready-to-derivatize scaffold for exploring substituent effects on the benzofuran and benzothiazole rings.

Validation of Benzothiazolecarboxamide Patents for TRPV1 Antagonists

For laboratories aiming to develop non-opioid pain therapeutics, this compound serves as a chemical starting point that falls within the general formula of issued patents for TRPV1 inhibitors [1]. Its procurement allows for the rapid synthesis of analogs to validate the patent landscape and identify novel, patentable antagonists with improved selectivity profiles.

Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.